molecular formula C15H18N2O5S B3496421 dimethyl 2-[(4-morpholinylcarbonothioyl)amino]terephthalate

dimethyl 2-[(4-morpholinylcarbonothioyl)amino]terephthalate

Cat. No.: B3496421
M. Wt: 338.4 g/mol
InChI Key: PGRPJSQIVUPLDI-UHFFFAOYSA-N
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Description

Dimethyl 2-[(4-morpholinylcarbonothioyl)amino]terephthalate is an organic compound with the molecular formula C15H18N2O5S It is a derivative of terephthalic acid and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[(4-morpholinylcarbonothioyl)amino]terephthalate typically involves the reaction of dimethyl terephthalate with morpholine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: Dimethyl terephthalate is reacted with morpholine in the presence of a base such as sodium hydroxide to form the intermediate compound.

    Step 2: The intermediate compound is then treated with carbon disulfide to introduce the carbonothioyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(4-morpholinylcarbonothioyl)amino]terephthalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Dimethyl 2-[(4-morpholinylcarbonothioyl)amino]terephthalate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which dimethyl 2-[(4-morpholinylcarbonothioyl)amino]terephthalate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The morpholine ring may also contribute to binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl aminoterephthalate: A related compound with similar structural features but lacking the morpholine and carbonothioyl groups.

    Dimethyl terephthalate: The parent compound from which dimethyl 2-[(4-morpholinylcarbonothioyl)amino]terephthalate is derived.

    Morpholine derivatives: Compounds containing the morpholine ring, which may exhibit similar chemical reactivity and biological activity.

Uniqueness

This compound is unique due to the presence of both the morpholine ring and the carbonothioyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

dimethyl 2-(morpholine-4-carbothioylamino)benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-20-13(18)10-3-4-11(14(19)21-2)12(9-10)16-15(23)17-5-7-22-8-6-17/h3-4,9H,5-8H2,1-2H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRPJSQIVUPLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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